![molecular formula C19H21F3N6 B612253 2-{[4-(5-Ethylpyrimidin-4-Yl)piperazin-1-Yl]methyl}-5-(Trifluoromethyl)-1h-Benzimidazole CAS No. 1255517-76-0](/img/structure/B612253.png)
2-{[4-(5-Ethylpyrimidin-4-Yl)piperazin-1-Yl]methyl}-5-(Trifluoromethyl)-1h-Benzimidazole
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Overview
Description
This compound, also known as PF-4708671, is a selective p70 ribosomal S6 kinase (S6K1) inhibitor . It inhibits S6K1 with a Ki of 20 nM and IC 50 of 160 nM, while having no effect on the closely related RSK and MSK kinases .
Molecular Structure Analysis
The empirical formula of this compound is C19H21F3N6 . Its molecular weight is 390.41 .Chemical Reactions Analysis
The compound binds to the ATP binding site, lying along the P-loop, while the activation loop stays in the inactive form .Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 390.41 .Scientific Research Applications
Antibacterial and Antifungal Applications : Derivatives of benzimidazole, including those structurally related to "2-{[4-(5-Ethylpyrimidin-4-Yl)piperazin-1-Yl]methyl}-5-(Trifluoromethyl)-1h-Benzimidazole", have been evaluated for their antibacterial and antifungal properties. Some compounds showed higher antifungal activity than commercial drugs (Vasić et al., 2014).
Antihelminthic Activity : Piperazine derivatives of benzimidazole, which include compounds structurally similar to the queried compound, have been studied for their antihelminthic activity. Certain derivatives demonstrated higher efficacy against Trichinella spiralis and Syphacia obvelata compared to standard treatments (Mavrova et al., 2006).
Potential as Anthelmintics : Another study synthesized and tested piperazine derivatives of benzimidazole for their anthelmintic activity. These derivatives showed significant activity against Trichinella spiralis (Sánchez-Alonso et al., 1989).
5-HT7 Receptor Antagonists : A series of piperazin-1-yl substituted unfused heterobiaryls, closely related to the queried compound, were synthesized and identified as ligands for the 5-HT7 receptors. These compounds were studied to determine the structural features that affect their binding affinity (Strekowski et al., 2016).
ORL1-selective Antagonists : Research on 5-chloro-6-[piperazin-1-yl]-1H-benzimidazole, a structurally similar compound, led to the development of a potent, orally available, and brain penetrable ORL1 antagonist with a specific chemical modification on the piperazine ring (Okamoto et al., 2008).
Anticancer Agents : A novel series of 2-(benzimidazol-2-yl)quinoxalines, which include piperazine and other moieties, were designed and synthesized. Some of these compounds showed promising activity against a range of cancer lines (Mamedov et al., 2022).
Mechanism of Action
- Activated S6K1 plays a key role in metabolism, protein translation initiation, and mitochondrial function .
- Notably, PF-4708671 does not significantly inhibit closely related S6K2 isoform or other AGC kinases (Akt1, Akt2, PKA, PKCα, PKCϵ, PRK2, ROCK2, RSK1, RSK2, or SGK1) .
- It specifically inhibits mitochondrial respiratory chain Complex I, leading to AMP-activated protein kinase (AMPK) phosphorylation and activation independently of S6K1 .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
properties
IUPAC Name |
2-[[4-(5-ethylpyrimidin-4-yl)piperazin-1-yl]methyl]-6-(trifluoromethyl)-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N6/c1-2-13-10-23-12-24-18(13)28-7-5-27(6-8-28)11-17-25-15-4-3-14(19(20,21)22)9-16(15)26-17/h3-4,9-10,12H,2,5-8,11H2,1H3,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLPQCAQRNSVHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=CN=C1N2CCN(CC2)CC3=NC4=C(N3)C=C(C=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680074 |
Source
|
Record name | 2-[[4-(5-Ethylpyrimidin-4-yl)piperazin-1-yl]methyl]-6-(trifluoromethyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10680074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1255517-76-0 |
Source
|
Record name | 2-[[4-(5-Ethylpyrimidin-4-yl)piperazin-1-yl]methyl]-6-(trifluoromethyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10680074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1255517-76-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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